molecular formula C5H9N3O2 B3045710 3-Amino-5,5-dimethylimidazolidine-2,4-dione CAS No. 1123-44-0

3-Amino-5,5-dimethylimidazolidine-2,4-dione

Cat. No. B3045710
CAS RN: 1123-44-0
M. Wt: 143.14 g/mol
InChI Key: YKFDXIVYGSNJFX-UHFFFAOYSA-N
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Description

3-Amino-5,5-dimethylimidazolidine-2,4-dione is a chemical compound with the CAS Number: 1123-44-0 . It has a molecular weight of 143.15 . It is a powder in physical form .


Molecular Structure Analysis

The IUPAC name for this compound is 3-amino-5,5-dimethyl-2,4-imidazolidinedione . The InChI code for this compound is 1S/C5H9N3O2/c1-5(2)3(9)8(6)4(10)7-5/h6H2,1-2H3, (H,7,10) .


Physical And Chemical Properties Analysis

The compound has a melting point range of 177-180°C . It is a powder in physical form .

Scientific Research Applications

Organic Synthesis Intermediates

3-Amino-5,5-dimethylimidazolidine-2,4-dione serves as a valuable intermediate in organic synthesis. Researchers use it to construct more complex molecules due to its versatile reactivity. Its unique structure allows for diverse functional group transformations, making it an essential building block in drug discovery and materials science .

Photocatalysis and Light-Sensitive Materials

This compound finds applications in the synthesis of light-sensitive materials. Researchers have explored its potential as a photocatalyst, harnessing its ability to absorb light and initiate chemical reactions. By modifying its structure, scientists can tailor its properties for specific applications, such as photopolymerization and photochromic materials .

Electrochemical Materials

In the realm of electrochemistry, 3-Amino-5,5-dimethylimidazolidine-2,4-dione contributes to the development of novel materials. Its unique nitrogen-containing heterocyclic ring system allows for efficient charge transfer. Researchers investigate its use in supercapacitors, batteries, and other energy storage devices .

Medicinal Chemistry and Drug Design

The compound’s amino group and imidazolidine ring make it an attractive scaffold for drug design. Medicinal chemists explore its potential as a starting point for developing new pharmaceuticals. By introducing specific substituents, they can fine-tune its biological activity and enhance drug efficacy .

Polymer Chemistry

Researchers incorporate 3-Amino-5,5-dimethylimidazolidine-2,4-dione into polymer structures. Its reactivity allows for functionalization, leading to polymers with tailored properties. These polymers find applications in drug delivery, tissue engineering, and responsive materials .

Metal-Organic Frameworks (MOFs)

MOFs are porous materials with applications in gas storage, separation, and catalysis. Scientists have explored incorporating 3-Amino-5,5-dimethylimidazolidine-2,4-dione into MOF frameworks. Its coordination chemistry with metal ions contributes to the design of MOFs with tunable properties .

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with this compound are H302, H312, H315, H319, H332, and H335 . The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .

Mechanism of Action

Target of Action

It’s known that this compound is used in organic synthesis as an intermediate , suggesting that it may interact with various biological targets depending on the specific context.

Mode of Action

As an intermediate in organic synthesis , it likely undergoes various chemical reactions to interact with its targets.

Biochemical Pathways

As an intermediate in organic synthesis , it’s likely involved in a wide range of biochemical processes.

Result of Action

As an intermediate in organic synthesis , its effects would likely depend on the specific reactions it’s involved in and the resulting compounds.

properties

IUPAC Name

3-amino-5,5-dimethylimidazolidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3O2/c1-5(2)3(9)8(6)4(10)7-5/h6H2,1-2H3,(H,7,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKFDXIVYGSNJFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)N(C(=O)N1)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00588691
Record name 3-Amino-5,5-dimethylimidazolidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00588691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-5,5-dimethylimidazolidine-2,4-dione

CAS RN

1123-44-0
Record name 3-Amino-5,5-dimethylimidazolidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00588691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-amino-5,5-dimethylimidazolidine-2,4-dione
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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